molecular formula C20H23ClN2O2 B8138183 N-(2-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride

N-(2-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride

Cat. No.: B8138183
M. Wt: 358.9 g/mol
InChI Key: IDWYKSKMCQJTFG-FYZYNONXSA-N
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Description

Methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyano group, a phenyl group, and a methylamino group. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired molecular configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processing . The use of advanced technologies ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

methyl (2S)-2-[(3-cyano-4-phenylphenyl)methylamino]-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-9-10-18(17(11-15)12-21)16-7-5-4-6-8-16;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWYKSKMCQJTFG-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC(=C(C=C1)C2=CC=CC=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC(=C(C=C1)C2=CC=CC=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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